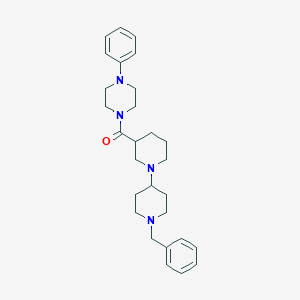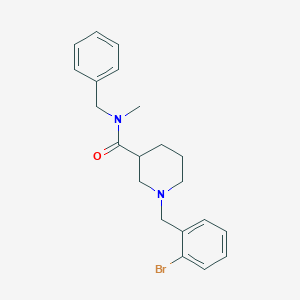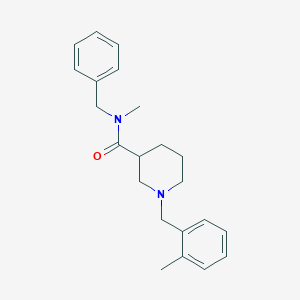![molecular formula C18H20N2O2 B246784 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)
2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol, also known as MBZE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cancer cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a promising candidate for the development of new therapies for cancer and inflammatory diseases. However, one of the limitations of using 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol. One area of research is the development of more efficient synthesis methods to obtain 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol. Another area is the investigation of the potential of 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Furthermore, the mechanism of action of 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol needs to be further elucidated to fully understand its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis method of 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves the reaction of 2-aminomethyl-1H-benzimidazole with 3-methylphenol and ethylene oxide. The resulting compound is then reduced to produce 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol. This method has been reported in the literature and has been used by researchers to obtain 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol for their experiments.
Aplicaciones Científicas De Investigación
2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has been studied extensively for its potential applications in various fields of scientific research. One of the most significant areas of research is its potential as an anti-cancer agent. Studies have shown that 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has anti-proliferative effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.
2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has also been studied for its potential as an anti-inflammatory agent. Research has shown that 2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C18H20N2O2/c1-14-5-4-6-15(13-14)22-12-10-20-17-8-3-2-7-16(17)19-18(20)9-11-21/h2-8,13,21H,9-12H2,1H3 |
Clave InChI |
YBROLLCRVCPEDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCO |
SMILES canónico |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B246704.png)
![N-[2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B246709.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-benzimidazole](/img/structure/B246746.png)
![N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B246747.png)
![1-ethyl-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B246750.png)
![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)
![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)


![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)